![molecular formula C23H32N4O3S B2831973 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 898460-27-0](/img/structure/B2831973.png)
2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H32N4O3S and its molecular weight is 444.59. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Pyrimidinones and their derivatives have been synthesized and evaluated for antimicrobial properties. For instance, a study on the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings reported significant antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This suggests potential applications of such compounds in developing new antimicrobial agents (Hossan et al., 2012).
Anti-inflammatory and Analgesic Agents
Another study focused on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing that some of these compounds exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This highlights the potential use of similar compounds in the development of new anti-inflammatory and analgesic medications (Abu‐Hashem et al., 2020).
Anticancer Activity
Research into novel (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo[1,2-b: 5,4-b’] difuran-2-carboxamide derivatives has demonstrated potential anticancer activities, with certain compounds showing appreciable cell growth inhibition against various cancer cell lines. This points to the possibility of leveraging similar molecular frameworks for cancer therapy research (Al-Sanea et al., 2020).
Imaging and Diagnostic Applications
Compounds within the pyrazolo[1,5-a]pyrimidineacetamide series, specifically designed with a fluorine atom for labeling with fluorine-18, have been reported for their selective binding to the translocator protein (18 kDa), enabling potential applications in positron emission tomography (PET) imaging of brain inflammation and other pathologies (Dollé et al., 2008).
Synthesis of Heterocyclic Compounds
The synthesis and evaluation of antimicrobial activities of novel heterocyclic compounds incorporating the antipyrine moiety have been explored. These studies demonstrate the chemical versatility and potential utility of pyrimidine derivatives in synthesizing a wide range of biologically active heterocycles (Bondock et al., 2008).
Propriétés
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S/c1-4-26(5-2)13-8-14-27-20-12-7-11-19(20)22(25-23(27)29)31-16-21(28)24-17-9-6-10-18(15-17)30-3/h6,9-10,15H,4-5,7-8,11-14,16H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQVNOKMNQBPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

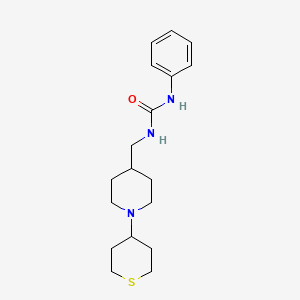
![4-{2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2831891.png)
![6-(4-Fluorophenyl)-2-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2831892.png)

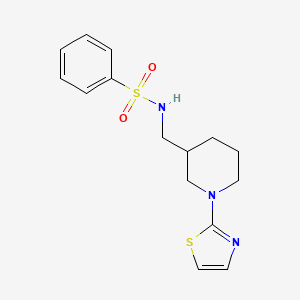
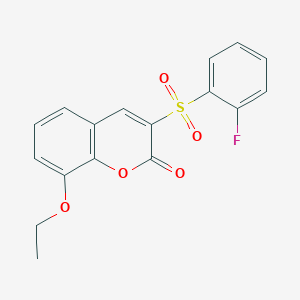
![1-(naphthalen-2-ylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2831898.png)
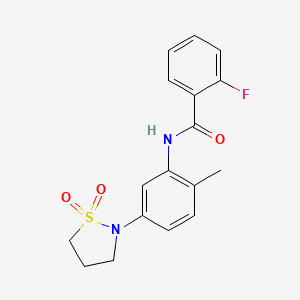
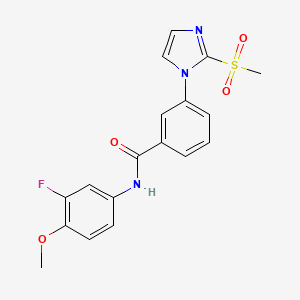

![2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2831908.png)
![Ethyl 6-ethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2831910.png)
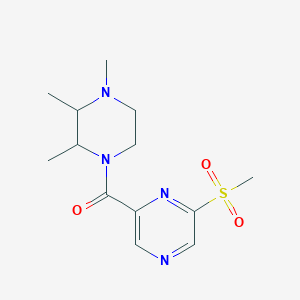
![7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B2831913.png)